all-trans-18-Hydroxy Retinoic Acid
all-trans-18-Hydroxy Retinoic Acid
all-trans-18-Hydroxyretinoic acid, also known as 18-hydroxy-all-trans-retinoic acid or 18-hydroxyretinoate, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. all-trans-18-Hydroxyretinoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, all-trans-18-hydroxyretinoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. all-trans-18-Hydroxyretinoic acid can be biosynthesized from all-trans-retinoic acid through the action of the enzyme cytochrome P450 26A1. In humans, all-trans-18-hydroxyretinoic acid is involved in the retinol metabolism pathway. all-trans-18-Hydroxyretinoic acid is also involved in the metabolic disorder called vitamin a deficiency.
All-trans-18-hydroxyretinoic acid is a retinoid that consists of all-trans-retinoic acid bearing an hydroxy substituent at position 18. It has a role as a human xenobiotic metabolite. It is a retinoid and a hydroxy monocarboxylic acid. It derives from an all-trans-retinoic acid. It is a conjugate acid of an all-trans-18-hydroxyretinoate.
All-trans-18-hydroxyretinoic acid is a retinoid that consists of all-trans-retinoic acid bearing an hydroxy substituent at position 18. It has a role as a human xenobiotic metabolite. It is a retinoid and a hydroxy monocarboxylic acid. It derives from an all-trans-retinoic acid. It is a conjugate acid of an all-trans-18-hydroxyretinoate.
Brand Name:
Vulcanchem
CAS No.:
63531-93-1
VCID:
VC21135856
InChI:
InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+
SMILES:
CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO
Molecular Formula:
C20H28O3
Molecular Weight:
316.4 g/mol
all-trans-18-Hydroxy Retinoic Acid
CAS No.: 63531-93-1
Cat. No.: VC21135856
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | all-trans-18-Hydroxyretinoic acid, also known as 18-hydroxy-all-trans-retinoic acid or 18-hydroxyretinoate, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. all-trans-18-Hydroxyretinoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, all-trans-18-hydroxyretinoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. all-trans-18-Hydroxyretinoic acid can be biosynthesized from all-trans-retinoic acid through the action of the enzyme cytochrome P450 26A1. In humans, all-trans-18-hydroxyretinoic acid is involved in the retinol metabolism pathway. all-trans-18-Hydroxyretinoic acid is also involved in the metabolic disorder called vitamin a deficiency. All-trans-18-hydroxyretinoic acid is a retinoid that consists of all-trans-retinoic acid bearing an hydroxy substituent at position 18. It has a role as a human xenobiotic metabolite. It is a retinoid and a hydroxy monocarboxylic acid. It derives from an all-trans-retinoic acid. It is a conjugate acid of an all-trans-18-hydroxyretinoate. |
|---|---|
| CAS No. | 63531-93-1 |
| Molecular Formula | C20H28O3 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | (2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
| Standard InChI | InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+ |
| Standard InChI Key | XSJOIRFEYHJNAW-FCKHSPHMSA-N |
| Isomeric SMILES | C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO |
| SMILES | CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO |
| Canonical SMILES | CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator